

Validating the Structure of 2-Bromo-4-methylbenzaldehyde: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzaldehyde

Cat. No.: B1335389

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In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized intermediates is a critical checkpoint. This guide provides a comprehensive validation of the chemical structure of **2-Bromo-4-methylbenzaldehyde** through a comparative analysis of its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra with those of its structural isomers, 3-Bromo-4-methylbenzaldehyde and 2-Bromo-5-methylbenzaldehyde. The distinct electronic environments of the protons and carbon atoms in these isomers, arising from the differential placement of the bromo and methyl substituents, give rise to unique NMR spectral fingerprints, allowing for precise structural elucidation.

Comparative ^1H and ^{13}C NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **2-Bromo-4-methylbenzaldehyde** and its isomers. These values are crucial for distinguishing between the potential products of a chemical synthesis.

Table 1: ^1H NMR Chemical Shift (δ , ppm) Comparison

Protons	2-Bromo-4-methylbenzaldehyde	3-Bromo-4-methylbenzaldehyde	2-Bromo-5-methylbenzaldehyde
Aldehyde (-CHO)	~10.3	~9.9	~10.3
Aromatic H-3	~7.8 (d)	~8.1 (s)	~7.5 (d)
Aromatic H-5	~7.4 (d)	~7.8 (d)	~7.2 (d)
Aromatic H-6	~7.7 (d)	~7.5 (d)	~7.6 (s)
Methyl (-CH ₃)	~2.4	~2.5	~2.4

d: doublet, s: singlet. Coupling constants (J) are typically in the range of 8 Hz for ortho-coupling.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

Carbon Atom	2-Bromo-4-methylbenzaldehyde	3-Bromo-4-methylbenzaldehyde	2-Bromo-5-methylbenzaldehyde
Aldehyde (-CHO)	~191	~191	~192
Aromatic C-1	~135	~137	~134
Aromatic C-2	~128	~141	~134
Aromatic C-3	~134	~131	~130
Aromatic C-4	~145	~130	~139
Aromatic C-5	~132	~136	~126
Aromatic C-6	~130	~128	~134
Methyl (-CH ₃)	~21	~20	~21

Experimental Protocols

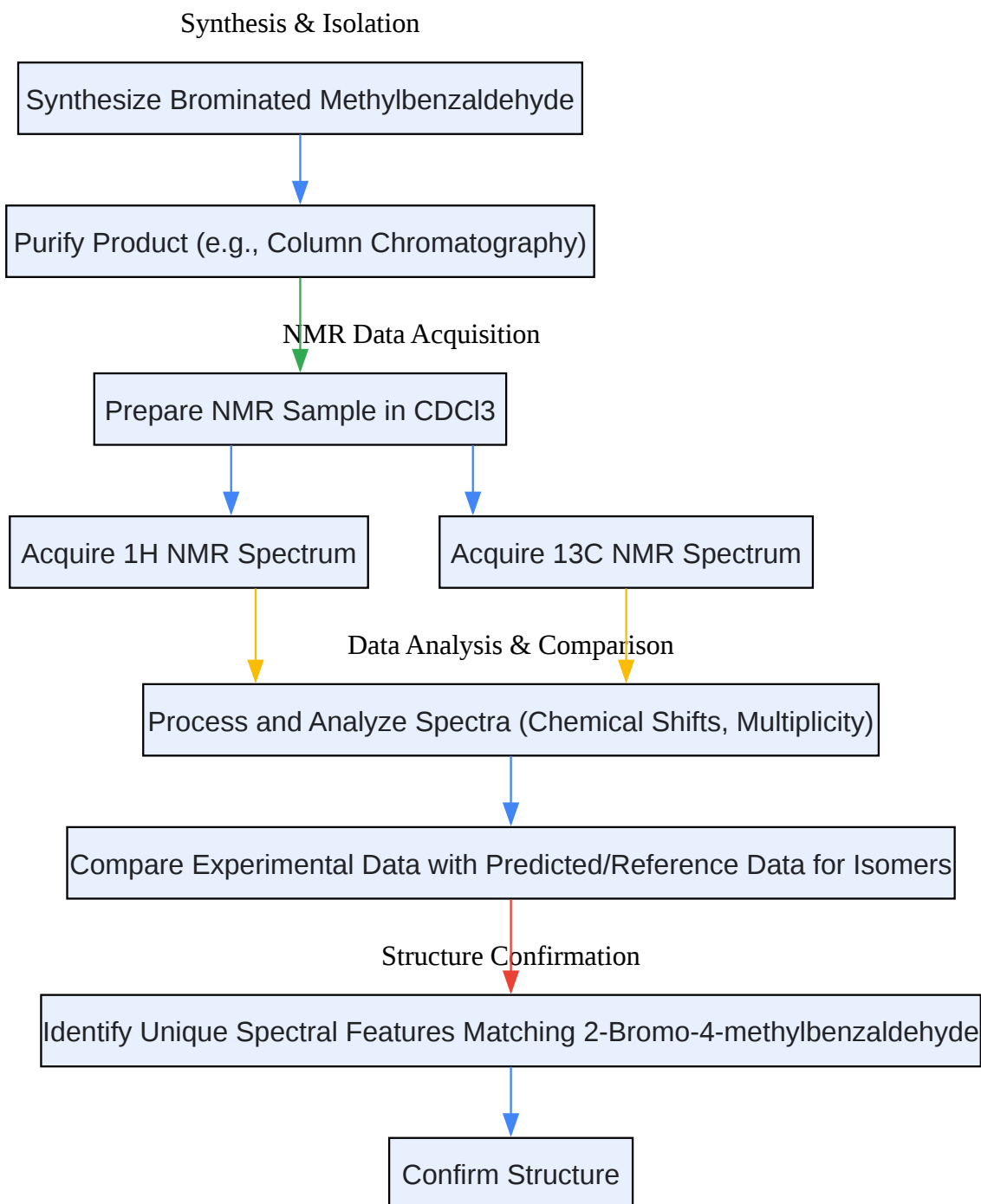
NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for obtaining high-quality, comparable NMR data.

- Sample Preparation:
 - Weigh approximately 5-10 mg of the benzaldehyde derivative.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz NMR spectrometer.
 - Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same 400 MHz spectrometer (operating at 100 MHz for ^{13}C).
 - Employ a proton-decoupled pulse sequence.
 - Typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
 - Process the data with a line broadening of 1 Hz.

Structure Validation Workflow

The process of validating the structure of **2-Bromo-4-methylbenzaldehyde** using the comparative NMR data follows a logical progression.



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